N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a complex organic compound with the molecular formula C16H15N3O2S. This compound is known for its unique structure, which combines a pyridinecarboxamide moiety with a benzothiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- typically involves the reaction of 3-pyridinecarboxylic acid with 6-hydroxy-4,5,7-trimethyl-2-benzothiazolamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the pyridinecarboxamide moiety.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Picolinamide: A related compound with a pyridinecarboxamide structure, known for its use as a ligand in coordination chemistry.
Nicotinamide: Another pyridinecarboxamide derivative, widely studied for its role in cellular metabolism and as a vitamin B3 supplement.
Uniqueness
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- stands out due to its unique combination of a pyridinecarboxamide moiety with a benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
120164-63-8 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-8-9(2)13(20)10(3)14-12(8)18-16(22-14)19-15(21)11-5-4-6-17-7-11/h4-7,20H,1-3H3,(H,18,19,21) |
InChI Key |
OOAJMDZREMTNOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
Synonyms |
3-Pyridinecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origin of Product |
United States |
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